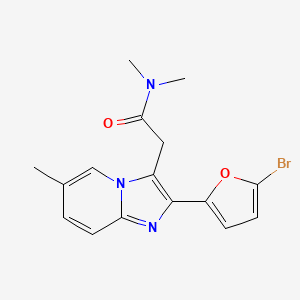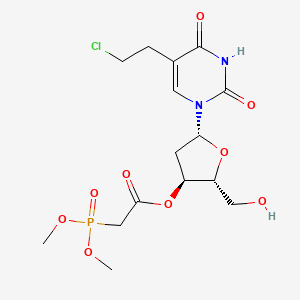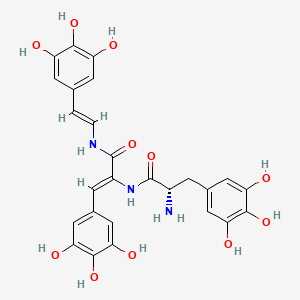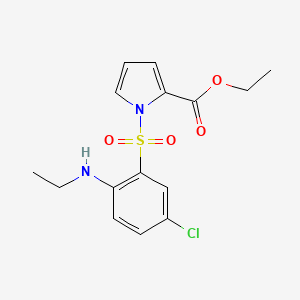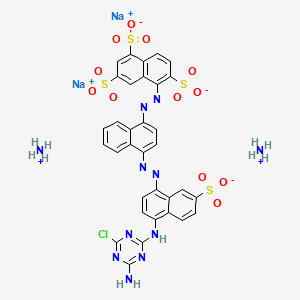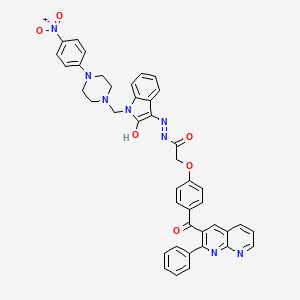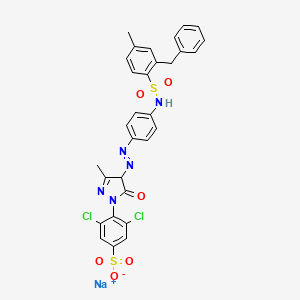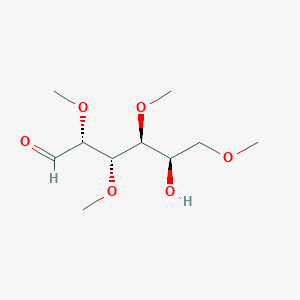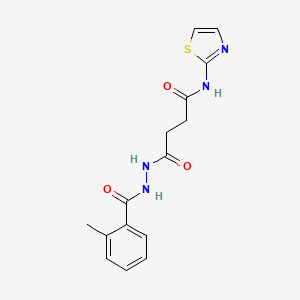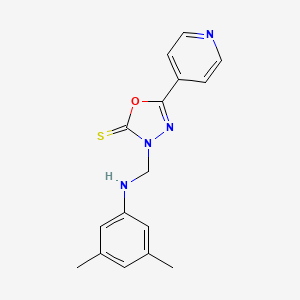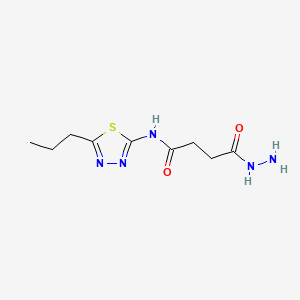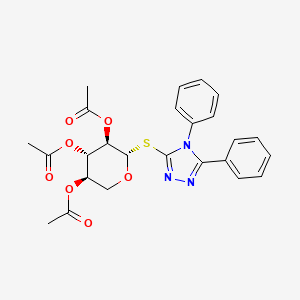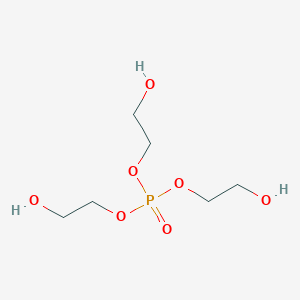
Tris(2-hydroxyethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxyethyl) phosphate: is an organic compound with the chemical formula C6H15O4P. It is a colorless, viscous liquid that is soluble in water and has a variety of applications in different fields such as chemistry, biology, medicine, and industry. This compound is known for its flame-retardant properties, making it a valuable additive in various materials.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of phosphorus oxychloride with ethylene glycol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves continuous monitoring and adjustments to maintain the quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place, where one of the hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Reduced phosphates.
Substitution Products: Substituted phosphates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tris(2-hydroxyethyl) phosphate is used as a flame retardant in various materials, including plastics, textiles, and coatings. Its ability to inhibit the spread of fire makes it a valuable additive in safety applications. Biology: In biological research, the compound is used as a buffering agent in various biochemical assays and experiments. Medicine: this compound is used in the formulation of certain pharmaceuticals and medical devices due to its biocompatibility and flame-retardant properties. Industry: The compound is widely used in the manufacturing of flame-retardant materials for construction, automotive, and aerospace industries.
Mecanismo De Acción
Flame Retardant Mechanism: Tris(2-hydroxyethyl) phosphate functions as a flame retardant by releasing phosphoric acid upon heating, which then promotes the formation of a char layer on the material's surface. This char layer acts as a barrier, preventing the spread of fire and reducing the release of flammable gases.
Molecular Targets and Pathways: The compound interacts with the material's surface, promoting the formation of a protective layer that inhibits combustion. The exact molecular pathways involved depend on the material and the conditions of exposure.
Comparación Con Compuestos Similares
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Triphenyl phosphate: Used as a flame retardant and plasticizer, but with a different chemical structure.
Tetrakis(hydroxymethyl)phosphonium chloride: A flame retardant with applications in textiles and other materials.
Uniqueness: Tris(2-hydroxyethyl) phosphate is unique in its combination of flame-retardant properties and biocompatibility, making it suitable for a wide range of applications in both industrial and medical fields.
Propiedades
Número CAS |
757-77-7 |
|---|---|
Fórmula molecular |
C6H15O7P |
Peso molecular |
230.15 g/mol |
Nombre IUPAC |
tris(2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C6H15O7P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h7-9H,1-6H2 |
Clave InChI |
MGEISCKTUGVOHN-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(OCCO)OCCO)O |
Números CAS relacionados |
64502-13-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


